![molecular formula C17H24N4O2 B5620003 1-(2-phenoxyethyl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine](/img/structure/B5620003.png)
1-(2-phenoxyethyl)-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine
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Overview
Description
This compound belongs to a class of compounds that have been synthesized and studied for their unique chemical and physical properties. The interest in this compound and its derivatives stems from their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds typically involves condensation reactions, utilizing specific reagents and catalysts to form the desired 1,3,4-oxadiazolyl-piperazine derivatives. For instance, compounds with related structures have been synthesized through reactions involving carbamimide and acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole (Sanjeevarayappa et al., 2015). These methods highlight the complexity and specificity required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies, revealing detailed insights into their conformation and the intermolecular interactions that contribute to their stability. For example, studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have shown that these compounds crystallize in specific crystal systems, adopting a chair conformation in the piperazine ring (Kumara et al., 2017).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including intermolecular hydrogen bonding, which plays a crucial role in their crystal packing. The nature of these interactions can be further explored through Hirshfeld surface analysis, providing insights into the reactive sites for electrophilic and nucleophilic attacks, as demonstrated in studies of similar compounds (Kumara et al., 2017).
Physical Properties Analysis
The physical properties, including crystal system, space group, and molecular conformation, are determined through X-ray diffraction studies. These properties are essential for understanding the compound's stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interaction with other molecules, can be inferred from their molecular structure and the types of intermolecular interactions they exhibit. Computational methods, such as density functional theory (DFT) calculations, offer additional insights into these properties by identifying reactive sites and potential interactions (Kumara et al., 2017).
properties
IUPAC Name |
2-[4-(2-phenoxyethyl)piperazin-1-yl]-5-propyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-6-16-18-19-17(23-16)21-11-9-20(10-12-21)13-14-22-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZRWDLMPIGGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N2CCN(CC2)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-4-(5-propyl-1,3,4-oxadiazol-2-YL)piperazine |
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